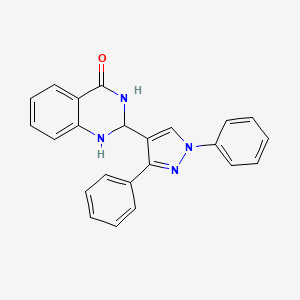
ER degrader 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ER degrader 8: is a selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor, leading to its degradation and downregulation, thereby inhibiting estrogen signaling pathways that promote cancer cell growth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity and degradation activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: ER degrader 8 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often possess functional groups that enhance the compound’s binding affinity and degradation activity.
Aplicaciones Científicas De Investigación
ER degrader 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved efficacy and safety profiles.
Biology: Employed in cellular and molecular biology studies to investigate the role of estrogen receptors in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Mecanismo De Acción
ER degrader 8 exerts its effects by binding to the estrogen receptor, leading to its degradation and downregulation. This process involves increasing the hydrophobicity and instability of the receptor, which promotes its recognition and degradation by the proteasome. The degradation of the estrogen receptor results in the inhibition of estrogen signaling pathways, thereby reducing the proliferation of estrogen receptor-positive cancer cells.
Comparación Con Compuestos Similares
ER degrader 8 can be compared with other similar compounds, such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation but has limitations in terms of drug-like properties and administration method.
Amcenestrant: A novel oral SERD with improved pharmacokinetic properties and efficacy compared to fulvestrant.
Camizestrant: Another next-generation oral SERD that shows strong antitumor activity and overcomes resistance mechanisms to current endocrine therapies.
Uniqueness: this compound stands out due to its potent degradation activity, oral bioavailability, and ability to overcome resistance mechanisms associated with other endocrine therapies. Its unique chemical structure and binding properties contribute to its superior efficacy and safety profile in preclinical and clinical studies.
By understanding the detailed aspects of this compound, researchers and clinicians can better appreciate its potential as a therapeutic agent and its role in advancing the treatment of estrogen receptor-positive breast cancer.
Propiedades
Fórmula molecular |
C47H48F3N5O5 |
|---|---|
Peso molecular |
819.9 g/mol |
Nombre IUPAC |
3-[6-[7-[[1-[4-[(3S,4R)-3-(2,6-difluorophenyl)-7-hydroxy-3,4-dihydro-2H-chromen-4-yl]-2-fluorophenyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H48F3N5O5/c48-36-2-1-3-37(49)44(36)35-25-60-41-22-32(56)6-8-34(41)43(35)29-4-9-39(38(50)21-29)53-16-12-28(13-17-53)23-52-18-14-47(15-19-52)26-54(27-47)31-5-7-33-30(20-31)24-55(46(33)59)40-10-11-42(57)51-45(40)58/h1-9,20-22,28,35,40,43,56H,10-19,23-27H2,(H,51,57,58)/t35-,40?,43+/m0/s1 |
Clave InChI |
KROWILXZUCGCBL-QEFFCHJKSA-N |
SMILES isomérico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)[C@H]8[C@H](COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)C8C(COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)












